NSC15520

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

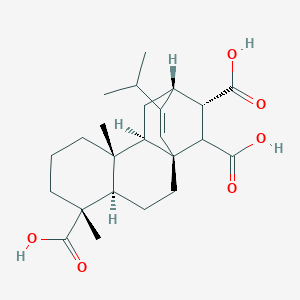

C24H34O6 |

|---|---|

Molekulargewicht |

418.5 g/mol |

IUPAC-Name |

(1S,4R,5R,9R,10R,12R,13S)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid |

InChI |

InChI=1S/C24H34O6/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(29)30)16(24)10-13(14)17(19(25)26)18(24)20(27)28/h11-13,15-18H,5-10H2,1-4H3,(H,25,26)(H,27,28)(H,29,30)/t13-,15+,16+,17-,18?,22-,23+,24-/m0/s1 |

InChI-Schlüssel |

PXYRCOIAFZBLBN-JYEBMZEQSA-N |

Isomerische SMILES |

CC(C)C1=C[C@@]23CC[C@@H]4[C@@]([C@H]2C[C@@H]1[C@@H](C3C(=O)O)C(=O)O)(CCC[C@@]4(C)C(=O)O)C |

Kanonische SMILES |

CC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of NSC15520

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC15520, also known as fumaropimaric acid, is a small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA damage response (DDR) and DNA replication machinery.[1][2] By specifically targeting the N-terminal domain of the RPA70 subunit, this compound disrupts essential protein-protein interactions, leading to replication fork instability and sensitizing cancer cells to genotoxic agents.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream cellular effects, and relevant experimental protocols for its investigation.

Core Mechanism of Action: Inhibition of Replication Protein A (RPA)

This compound's primary mechanism of action is the inhibition of the heterotrimeric RPA complex, the major single-stranded DNA (ssDNA)-binding protein in eukaryotes. RPA plays a pivotal role in DNA replication, repair, and recombination.[1]

Molecular Target: RPA70 N-terminal Domain (RPA70N)

This compound specifically targets the N-terminal DNA binding domain (DBD), also referred to as DBD-F, of the 70 kDa subunit of RPA (RPA70).[1][3] This domain serves as a crucial hub for the recruitment of various proteins involved in the DNA damage response, including p53 and RAD9.[1][3]

Mode of Inhibition: Disruption of Protein-Protein Interactions

This compound acts as a competitive inhibitor, disrupting the interaction between RPA70N and its partner proteins.[1][3] It has been demonstrated to competitively inhibit the binding of a p53-GST peptide to the RPA N-terminal domain.[1][3] Importantly, this compound does not interfere with the primary function of RPA, which is the binding to single-stranded DNA (ssDNA), indicating its specificity for the protein-protein interaction interface on RPA70N.[1][3]

Functional Consequences of RPA Inhibition

The inhibition of RPA70N protein-protein interactions by this compound leads to several critical downstream effects:

-

Inhibition of Helix Destabilization: this compound has been shown to inhibit the helix destabilization activity of RPA, a function dependent on the N-terminal domain of RPA70.[1] This activity is crucial for creating ssDNA templates for various DNA metabolic processes.

-

Replication Fork Destabilization: By preventing the recruitment of essential DDR and replication fork protection proteins to sites of DNA damage or stalled replication forks, this compound leads to the destabilization of these structures.[4] This can result in replication fork collapse and the formation of DNA double-strand breaks.

-

Sensitization to Genotoxic Agents: The disruption of the DNA damage response by this compound sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents, such as chemotherapy and radiation.[4]

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory activity of this compound.

| Parameter | Value | Target Interaction | Reference |

| IC50 | 10 µM | RPA - p53-GST peptide | [1][3] |

Note: The binding affinity (Kd) of this compound to RPA70N has not been reported in the reviewed literature.

Signaling Pathways

The inhibition of RPA by this compound has significant implications for the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway, a central regulator of the response to replication stress.

Disruption of the ATR-Chk1 Signaling Cascade

RPA-coated ssDNA at stalled replication forks is a key platform for the recruitment and activation of the ATR kinase. By blocking the interaction of RPA with ATRIP (ATR-interacting protein) and other ATR activators, this compound is predicted to attenuate the activation of the ATR-Chk1 signaling cascade. This would lead to a failure to initiate cell cycle checkpoints and stabilize replication forks.

Diagram: Proposed Signaling Pathway of this compound Action

Caption: this compound inhibits RPA, disrupting downstream DNA damage response pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound.

RPA-p53 Interaction Assay (AlphaScreen)

This assay quantitatively measures the inhibition of the RPA-p53 interaction by this compound.

Materials:

-

GST-tagged RPA70N

-

Biotinylated p53 peptide

-

Glutathione donor beads

-

Streptavidin acceptor beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

This compound

-

384-well microplate

Protocol:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a 384-well plate, add GST-RPA70N, biotinylated p53 peptide, and the this compound dilutions.

-

Incubate for 1 hour at room temperature.

-

Add glutathione donor beads and streptavidin acceptor beads.

-

Incubate for 1 hour in the dark at room temperature.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate the IC50 value from the dose-response curve.

Diagram: RPA-p53 Interaction Assay Workflow

Caption: Workflow for the AlphaScreen-based RPA-p53 interaction assay.

Western Blot for Chk1 Phosphorylation

This protocol assesses the effect of this compound on the ATR signaling pathway by measuring the phosphorylation of its downstream target, Chk1.

Materials:

-

Cancer cell line (e.g., U2OS)

-

This compound

-

DNA damaging agent (e.g., Hydroxyurea)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Chk1 (Ser345), anti-Chk1, anti-GAPDH

-

HRP-conjugated secondary antibody

-

ECL substrate

Protocol:

-

Seed cells and allow them to adhere overnight.

-

Pre-treat cells with this compound for a specified time (e.g., 1-2 hours).

-

Induce DNA damage by adding hydroxyurea for a specified time (e.g., 2-4 hours).

-

Harvest cells and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash and detect the signal using an ECL substrate and an imaging system.

DNA Fiber Assay for Replication Fork Stability

This single-molecule analysis visualizes the effect of this compound on the stability of individual replication forks.[5][6][7]

Materials:

-

Cancer cell line

-

This compound

-

5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU)

-

Lysis buffer (0.5% SDS, 200 mM Tris-HCl pH 7.4, 50 mM EDTA)

-

Spreading buffer (PBS)

-

Primary antibodies: anti-BrdU (recognizes CldU and IdU)

-

Fluorescently labeled secondary antibodies

Protocol:

-

Treat cells with this compound.

-

Pulse-label cells sequentially with CldU and IdU.

-

Harvest and lyse a small number of cells on a microscope slide.

-

Tilt the slide to stretch the DNA fibers.

-

Fix and denature the DNA.

-

Perform immunofluorescence staining for CldU and IdU.

-

Image the fibers using a fluorescence microscope.

-

Measure the length of the CldU and IdU tracks to assess replication fork progression and stability.

Diagram: DNA Fiber Assay Experimental Design

Caption: DNA fiber assay to assess replication fork stability after this compound treatment.

Immunofluorescence for RAD51 Foci Formation

This assay evaluates the impact of this compound on homologous recombination (HR) repair by monitoring the formation of RAD51 foci at sites of DNA damage.[8][9][10]

Materials:

-

Cancer cell line

-

This compound

-

DNA damaging agent (e.g., ionizing radiation or cisplatin)

-

Fixation and permeabilization buffers

-

Primary antibody: anti-RAD51

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

Protocol:

-

Grow cells on coverslips.

-

Treat with this compound and a DNA damaging agent.

-

Fix, permeabilize, and block the cells.

-

Incubate with anti-RAD51 primary antibody.

-

Wash and incubate with a fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope.

-

Quantify the number of RAD51 foci per nucleus.

In Vivo Studies

Preclinical in vivo data for this compound is limited. However, studies with other RPA inhibitors have demonstrated anti-tumor activity in xenograft models, both as single agents and in combination with chemotherapy.[11] A typical experimental design would involve:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) bearing subcutaneous or orthotopic tumors derived from a relevant cancer cell line.[12][13][14]

-

Treatment: Administration of this compound via an appropriate route (e.g., intraperitoneal injection) alone or in combination with a standard-of-care chemotherapeutic agent.

-

Endpoints: Tumor growth inhibition, survival analysis, and biomarker analysis (e.g., immunohistochemistry for DNA damage markers in tumor tissues).

Conclusion

This compound is a specific inhibitor of RPA that functions by disrupting protein-protein interactions at the RPA70N domain. This leads to impaired DNA damage response, replication fork instability, and sensitization of cancer cells to genotoxic therapies. The experimental protocols outlined in this guide provide a framework for the detailed investigation of its mechanism of action and preclinical evaluation. Further studies are warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for its clinical application.

References

- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Inhibition of RPA by HAMNO Alters Cell Cycle Dynamics by Impeding DNA Replication and G2-to-M Transition but Has Little Effect on the Radiation-Induced DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Fiber Assay for the Analysis of DNA Replication Progression in Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. icm.unicancer.fr [icm.unicancer.fr]

- 9. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ichorlifesciences.com [ichorlifesciences.com]

- 13. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

An In-depth Technical Guide to the Target Protein and Binding Site of NSC15520

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target of the small molecule inhibitor NSC15520, its specific binding site, and the functional consequences of this interaction. The information is intended for researchers and professionals in the fields of oncology, cell biology, and drug development who are interested in the DNA damage response (DDR) pathway and the therapeutic potential of its inhibitors.

Executive Summary

This compound, also known as Fumaropimaric Acid (FPA), is a small molecule inhibitor that targets Replication Protein A (RPA), a critical component of the DNA damage response and repair pathways. Specifically, this compound binds to the N-terminal domain of the RPA70 subunit (RPA70N), a region known to be a crucial hub for protein-protein interactions. By binding to this site, this compound disrupts the association of RPA with key checkpoint proteins, including p53 and RAD9. This interference with the assembly of the DDR machinery ultimately sensitizes cancer cells to DNA damaging agents, highlighting the potential of this compound as a candidate for cancer therapy.

Target Protein: Replication Protein A (RPA)

Replication Protein A (RPA) is an essential eukaryotic single-stranded DNA (ssDNA)-binding protein complex. It is a heterotrimer composed of three subunits: RPA70, RPA32, and RPA14. RPA plays a central role in various DNA metabolic processes, including DNA replication, recombination, and repair. Upon DNA damage, RPA binds to exposed ssDNA, protecting it from nucleolytic degradation and serving as a platform for the recruitment of a multitude of other proteins involved in the DNA damage response.

The largest subunit, RPA70, contains the primary DNA-binding domains and a critical protein-protein interaction domain at its N-terminus, known as RPA70N or DBD-F. This domain is the direct target of this compound.

Binding Site of this compound

This compound directly interacts with the N-terminal oligonucleotide/oligosaccharide-binding (OB) fold domain of the RPA70 subunit, designated as RPA70N or DBD-F.[1] This domain features a basic cleft that serves as a docking site for various proteins involved in the DNA damage response, including the tumor suppressor p53 and the checkpoint protein RAD9.[2] this compound binds within this basic cleft, competitively inhibiting the binding of these and other partner proteins.[1]

Quantitative Binding Data

The binding affinity of this compound for its target has been quantitatively assessed using various biophysical techniques. The following table summarizes the available data.

| Ligand | Target | Assay Method | Affinity (Kd) | Reference |

| This compound (FPA) | RPA70N | Fluorescence Polarization Anisotropy (FPA) | 18 µM | --INVALID-LINK--[3] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings. Below are protocols for assays used to characterize the interaction between this compound and RPA.

ELISA-based Assay for Inhibition of p53-RPA Interaction

This assay is designed to quantify the ability of this compound to disrupt the interaction between p53 and RPA.

Materials:

-

Glutathione-coated microplate

-

Bacterial lysates expressing p53-GST fusion protein

-

Purified full-length RPA protein

-

This compound (FPA) at various concentrations (e.g., 31, 62, 125, 250, 500, 1000 µM)

-

Primary antibody against RPA

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a glutathione-coated microplate with bacterial lysates containing the p53-GST fusion protein. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the wells three times with wash buffer to remove unbound p53-GST.

-

Blocking: Block the wells with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature to prevent non-specific binding.

-

Washing: Wash the wells three times with wash buffer.

-

Inhibition Reaction: Prepare solutions of 250 nM RPA in a suitable binding buffer. Add this compound to the RPA solutions at a range of final concentrations (e.g., 0 to 1000 µM).

-

Binding: Add the RPA-NSC15520 mixtures to the p53-GST coated wells. Incubate for 1-2 hours at room temperature to allow for RPA binding to p53.

-

Washing: Wash the wells five times with wash buffer to remove unbound RPA and this compound.

-

Primary Antibody Incubation: Add the primary antibody against RPA to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the wells three times with wash buffer.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the wells five times with wash buffer.

-

Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stop Reaction: Add the stop solution to each well to quench the reaction, resulting in a yellow color.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Normalize the data with 100% RPA signal corresponding to wells with 0 µM inhibitor and 0% RPA signal corresponding to wells without RPA. Plot the percentage of RPA binding against the log of the inhibitor concentration to determine the IC50 value.[1]

Co-immunoprecipitation Assay for RAD9-RPA Interaction

This protocol is used to assess the interaction between RAD9 and RPA in cells and how it is affected by DNA damage.

Materials:

-

Cells of interest (e.g., human cell lines)

-

DNA damaging agent (e.g., UV irradiation or camptothecin)

-

Lysis buffer

-

Antibody against RAD9 for immunoprecipitation

-

Protein A/G agarose beads

-

Antibodies against RPA70, RPA32, and phospho-RPA32 for Western blotting

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Treatment: Treat cells with the desired doses of a DNA damaging agent (e.g., UV irradiation) and allow for recovery for a specified time (e.g., 2 hours).

-

Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-RAD9 antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against RPA70, RPA32, and phospho-RPA32.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

-

Analysis: Analyze the amount of RPA co-immunoprecipitated with RAD9 to assess the interaction. The intensity of the bands can be quantified using densitometry.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.

ATR Signaling Pathway and the Role of this compound

Experimental Workflow for Characterizing this compound

Conclusion

This compound is a valuable tool compound for studying the intricate roles of RPA in the DNA damage response. Its ability to specifically target the RPA70N domain and disrupt key protein-protein interactions provides a clear mechanism of action. The quantitative binding data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of inhibiting the RPA-mediated checkpoint signaling pathway. Future studies should focus on optimizing the potency and pharmacokinetic properties of this compound derivatives to advance this promising therapeutic strategy.

References

- 1. A small molecule directly inhibits the p53 transactivation domain from binding to replication protein A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Basic Cleft of RPA70N Binds Multiple Checkpoint Proteins, Including RAD9, To Regulate ATR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high-throughput fluorescence polarization anisotropy assay for the 70N domain of Replication Protein A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of NSC15520 in the DNA Damage Response: A Technical Guide

Executive Summary: NSC15520 is a small molecule inhibitor that has emerged as a significant tool for studying the DNA Damage Response (DDR), particularly the Homology-Directed Repair (HDR) pathway. Its primary mechanism involves targeting the RPA70 subunit of Replication Protein A (RPA), a critical protein in DNA metabolism and repair. Specifically, this compound disrupts the interaction between RPA and other key DDR proteins like p53 and RAD9.[1] This interference is hypothesized to increase the availability of RPA to stabilize resected single-stranded DNA, thereby promoting the HDR pathway. This activity has been leveraged to enhance the efficiency of CRISPR-based genome editing.[1] In cancer cell models, this compound destabilizes replication forks and sensitizes cells to genotoxic agents, suggesting its potential as a radiosensitizer.[2][3] However, its progression to clinical trials has been hindered by suboptimal pharmacological properties, including hydrophobicity and poor metabolic stability.[2] This document provides a comprehensive overview of this compound's mechanism, preclinical data, and relevant experimental protocols for researchers in drug development and molecular biology.

Introduction to the DNA Damage Response (DDR)

Cells are constantly subjected to DNA damage from both endogenous and exogenous sources. To maintain genomic integrity, a complex network of signaling pathways, collectively known as the DNA Damage Response (DDR), has evolved to detect lesions, signal their presence, and mediate their repair.[4] The two primary pathways for repairing highly cytotoxic DNA double-strand breaks (DSBs) are Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR).[5]

-

Non-Homologous End Joining (NHEJ): A rapid but error-prone pathway that directly ligates broken DNA ends. It is active throughout the cell cycle and is mediated by key factors such as the Ku70/80 heterodimer and DNA-PKcs.[1][6]

-

Homology-Directed Repair (HDR): An error-free pathway that uses a homologous template, typically the sister chromatid, to precisely repair DSBs. HDR is restricted to the S and G2 phases of the cell cycle.[1] The process is initiated by the MRN complex, followed by DNA end resection to create 3' single-stranded DNA (ssDNA) overhangs.[1] These overhangs are coated and stabilized by Replication Protein A (RPA), which is subsequently replaced by RAD51 to form a nucleoprotein filament that invades the homologous template.[1]

Key kinases such as Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) act as master regulators of the DDR, phosphorylating a cascade of downstream proteins to coordinate DNA repair with cell cycle arrest and, if the damage is irreparable, apoptosis.[2][7] Given that many cancer cells harbor defects in DDR pathways, they become reliant on the remaining pathways for survival, creating therapeutic vulnerabilities that can be exploited by small molecule inhibitors.[6][8]

This compound: A Modulator of Replication Protein A

This compound, also known as fumaropimaric acid, is a small molecule inhibitor identified for its ability to target the RPA70 subunit.[3] Its function provides a clear example of how modulating key protein-protein interactions within the DDR can influence pathway choice and cellular fate.

Mechanism of Action

The primary mechanism of this compound involves the direct inhibition of protein-protein interactions mediated by the N-terminal domain of the RPA70 subunit. Research has demonstrated that this compound specifically blocks the association of RPA with the tumor suppressor p53 and the checkpoint protein RAD9.[1]

In the canonical HDR pathway, RPA coats the ssDNA tails generated after a DSB. This RPA-ssDNA filament serves as a platform for the recruitment of other repair and checkpoint proteins. By preventing the binding of p53 and RAD9 to RPA, this compound is thought to increase the pool of RPA available to bind and stabilize ssDNA. This enhanced stabilization of resected ends is believed to favor the HDR pathway over competing pathways like NHEJ.[1] In cancer cells, this interference can lead to the destabilization of replication forks, increasing sensitivity to DNA damaging agents.[2]

References

- 1. biorxiv.org [biorxiv.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Dual Targeting of DNA Damage Response Proteins Implicated in Cancer Radioresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Telomere-related DNA damage response pathways in cancer therapy: prospective targets [frontiersin.org]

- 5. DNA Damage Repair Pathways | Cell Signaling Technology [awsprod-cellsignal.com]

- 6. Targeting DNA repair pathway in cancer: Mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In-Depth Technical Guide: NSC15520 and its Effects on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC15520 is a small molecule inhibitor that targets the N-terminal domain of the 70 kDa subunit of Replication Protein A (RPA70N). By disrupting the protein-protein interactions mediated by RPA, this compound induces replication stress, activates the DNA damage response (DDR), and ultimately leads to cell cycle arrest, primarily at the G2/M checkpoint. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, its effects on cell cycle progression, and detailed protocols for key experimental procedures to study these effects.

Introduction: The Role of RPA in DNA Metabolism and the Cell Cycle

Replication Protein A (RPA) is a crucial single-stranded DNA (ssDNA)-binding protein in eukaryotic cells, essential for DNA replication, repair, and recombination. It consists of three subunits: RPA70, RPA32, and RPA14. The largest subunit, RPA70, contains the primary ssDNA-binding domains and a critical N-terminal domain (RPA70N) that serves as a docking site for numerous proteins involved in the DNA damage response (DDR).

When DNA damage or replication fork stalling occurs, stretches of ssDNA are generated and quickly coated by RPA. This RPA-ssDNA filament acts as a platform to recruit and activate key signaling molecules, most notably the ATR (Ataxia Telangiectasia and Rad3-related) kinase, through its interacting partner ATRIP.[1] This initiates a signaling cascade, primarily through the phosphorylation and activation of the downstream kinase Chk1, which orchestrates cell cycle arrest to allow time for DNA repair.[1]

This compound: A Specific Inhibitor of RPA70N Protein-Protein Interactions

This compound is a small molecule that has been identified as a competitive inhibitor of the protein-protein interaction domain of RPA70N. It has been shown to disrupt the binding of proteins like p53 and Rad9 to RPA. This targeted inhibition of RPA's protein recruitment functions, without affecting its ability to bind ssDNA, makes this compound a valuable tool for studying the consequences of a disrupted RPA-mediated DDR. The inhibition of these interactions is predicted to sensitize cancer cells to DNA-damaging agents.

Effects of this compound on Cell Cycle Progression

By inhibiting RPA's ability to recruit DDR factors, this compound effectively mimics a state of unresolved replication stress. This leads to the accumulation of DNA damage and the activation of cell cycle checkpoints. The primary consequence of this compound treatment on cell cycle progression is a robust arrest at the G2/M phase.

Induction of G2/M Arrest

Treatment of cancer cells with this compound leads to a significant increase in the proportion of cells in the G2/M phase of the cell cycle. This arrest is a direct consequence of the activation of the ATR-Chk1 signaling pathway, which prevents entry into mitosis in the presence of DNA damage.

Table 1: Quantitative Analysis of Cell Cycle Distribution Following this compound Treatment

| Treatment | Cell Line | Concentration (µM) | Duration (h) | % G1 Phase | % S Phase | % G2/M Phase |

| Control | HepG2 | 0 | 24 | 63.62 ± 1.06 | 29.73 ± 0.95 | 6.65 ± 1.42 |

| This compound | HepG2 | 25 | 24 | - | - | Increased |

| Cisplatin | HepG2 | IC50 | 24 | Decreased | 91.15 ± 4.59 | 3.39 ± 5.48 |

Note: Specific quantitative data for this compound on G1 and S phases in this particular study is not available. However, an increase in the G2/M population is consistently observed. Data for Cisplatin is provided for comparative purposes of a DNA damaging agent.[2]

Modulation of G2/M Checkpoint Proteins

The G2/M arrest induced by this compound is mediated by the modulation of key cell cycle regulatory proteins. The activation of the ATR-Chk1 pathway leads to the inhibitory phosphorylation of Cdc25C, preventing it from activating the Cyclin B1/Cdc2 complex, which is the master regulator of entry into mitosis.

Table 2: Effect of this compound on Key G2/M Checkpoint Proteins

| Target Protein | Effect of this compound Treatment | Expected Observation in Western Blot |

| Phospho-ATR (Ser428) | Increased | Increased band intensity |

| Phospho-Chk1 (Ser345) | Increased | Increased band intensity |

| Cyclin B1 | Increased accumulation | Increased band intensity |

| Phospho-Cdc2 (Tyr15) | Increased (Inhibitory) | Increased band intensity |

| Total Cdc2 | No significant change | Consistent band intensity |

Induction of DNA Damage Foci (γH2AX)

A hallmark of DNA double-strand breaks (DSBs), which can arise from the collapse of stalled replication forks, is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX. The accumulation of γH2AX into nuclear foci is a sensitive marker of DNA damage. Treatment with this compound is expected to lead to an increase in γH2AX foci formation, indicating the induction of DNA damage as a consequence of replication stress.

Signaling Pathway

The primary signaling pathway affected by this compound is the ATR-Chk1 DNA damage response pathway.

Caption: this compound inhibits RPA, leading to ATR/Chk1 activation and G2/M arrest.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., HepG2, A549, HeLa) are suitable for these studies.

-

Culture Conditions: Maintain cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Treat cells for the indicated time points (e.g., 24, 48 hours). A vehicle control (DMSO) should always be included.

Cell Cycle Analysis by Flow Cytometry

Caption: Workflow for cell cycle analysis using flow cytometry.

-

Reagents:

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI)/RNase A Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described.

-

Harvest cells by trypsinization and collect them by centrifugation (300 x g, 5 minutes).

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells (500 x g, 5 minutes) and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. Use appropriate software to model the cell cycle distribution.

-

Western Blot Analysis

-

Reagents:

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-phospho-Cdc2 (Tyr15), anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL Chemiluminescence Substrate

-

-

Procedure:

-

Treat cells with this compound, then wash with cold PBS and lyse in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an ECL substrate and an imaging system.

-

Immunofluorescence for γH2AX Foci

Caption: Workflow for γH2AX immunofluorescence staining.

-

Reagents:

-

Glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibody (anti-γH2AX)

-

Fluorescently-labeled secondary antibody

-

Mounting medium with DAPI

-

-

Procedure:

-

Seed cells on coverslips in a 24-well plate and treat with this compound.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes.

-

Wash twice with PBS.

-

Permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Wash twice with PBS.

-

Block with 1% BSA for 30-60 minutes.

-

Incubate with anti-γH2AX primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium with DAPI.

-

Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

-

Conclusion

This compound is a valuable chemical probe for elucidating the roles of RPA-mediated protein-protein interactions in the DNA damage response and cell cycle control. Its ability to induce replication stress and subsequent G2/M arrest makes it a compound of interest for potential therapeutic strategies, particularly in combination with DNA-damaging chemotherapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the cellular and molecular effects of this compound and other RPA inhibitors.

References

Discovery and Initial Characterization of NSC15520: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and initial characterization of NSC15520, a small molecule inhibitor of Replication Protein A (RPA). This compound, also known as fumaropimaric acid, was identified through high-throughput screening as a specific inhibitor of the protein-protein interaction domain located at the N-terminus of the RPA70 subunit (RPA70N). This initial characterization demonstrates its ability to disrupt the interaction of RPA with key proteins in the DNA damage response (DDR) pathway, such as p53 and Rad9, thereby sensitizing cancer cells to genotoxic stress. This whitepaper details the quantitative data from initial biochemical and cellular assays, provides methodologies for key experiments, and illustrates the relevant signaling pathways.

Introduction

Replication Protein A (RPA) is a crucial single-stranded DNA (ssDNA)-binding protein in eukaryotes, playing an indispensable role in DNA replication, repair, and recombination. Its largest subunit, RPA70, contains an N-terminal domain (RPA70N) that serves as a docking site for a multitude of proteins involved in the DNA damage response (DDR), including the tumor suppressor p53 and the checkpoint protein Rad9. The targeted inhibition of these protein-protein interactions presents a promising therapeutic strategy to enhance the efficacy of conventional chemotherapeutics by suppressing the DDR.

This compound was discovered through a high-throughput screening of 1500 compounds aimed at identifying inhibitors of the RPA70N protein interaction domain.[1][2] This natural product, fumaropimaric acid, has been shown to competitively inhibit the binding of p53 to RPA70N and disrupt the RPA-Rad9 interaction, without affecting the primary ssDNA binding function of RPA.[1][2] This specific mode of action makes this compound a valuable tool for studying the DDR and a potential candidate for further development as a chemosensitizing agent.

Quantitative Data Summary

The initial characterization of this compound yielded key quantitative data regarding its inhibitory activity and specificity. These findings are summarized in the tables below for clarity and comparative analysis.

| Assay | Target Interaction | This compound IC50 | Reference |

| In vitro Inhibition Assay | RPA-p53 GST peptide binding | 10 µM | [1][2] |

| Table 1: In vitro Inhibitory Activity of this compound |

| Assay | Substrate | Effect of this compound (at concentrations up to 400 µM) | Reference |

| Electrophoretic Mobility Shift Assay (EMSA) | Single-stranded DNA (ssDNA) | No inhibition of RPA binding | [2] |

| Electrophoretic Mobility Shift Assay (EMSA) | Double-stranded DNA (dsDNA) | Inhibition of RPA binding and helix destabilization | [2] |

| Table 2: Specificity of this compound on RPA DNA Binding Activity |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted during the initial characterization of this compound.

High-Throughput Screening (HTS) for RPA70N Inhibitors

The discovery of this compound was the result of a high-throughput screen designed to identify small molecules that disrupt the interaction between the RPA70N domain and its binding partners.

Objective: To identify small molecule inhibitors of the RPA70N protein-protein interaction domain.

Methodology:

-

Protein Expression and Purification:

-

Recombinant RPA heterotrimer and GST-tagged Rad9 and p53 peptides (containing the RPA binding domain) were expressed in E. coli and purified using standard chromatographic techniques.

-

-

Assay Principle:

-

A GST-capture-based ELISA-like assay was developed. GST-tagged Rad9 or p53 was immobilized on glutathione-coated microplate wells.

-

Biotinylated RPA was then added, and its binding to the immobilized protein was detected using streptavidin-conjugated horseradish peroxidase (HRP) and a colorimetric substrate.

-

-

Screening Procedure:

In vitro Inhibition Assay (IC50 Determination)

To quantify the potency of this compound, a competitive inhibition assay was performed to determine its half-maximal inhibitory concentration (IC50) against the RPA-p53 interaction.

Objective: To determine the IC50 value of this compound for the inhibition of the RPA-p53 interaction.

Methodology:

-

Assay Setup:

-

The assay was performed in a 96-well plate format using the GST-capture method described in the HTS protocol.

-

A fixed concentration of GST-p53 peptide was immobilized.

-

A fixed concentration of biotinylated RPA was used.

-

-

Titration of Inhibitor:

-

This compound was serially diluted to generate a range of concentrations.

-

The inhibitor was pre-incubated with RPA before being added to the wells containing the immobilized GST-p53.

-

-

Data Analysis:

-

The absorbance at the appropriate wavelength was measured for each well.

-

The percentage of inhibition was calculated for each concentration of this compound relative to a DMSO control.

-

The IC50 value was determined by fitting the dose-response curve using a suitable nonlinear regression model. The IC50 for this compound was determined to be 10 µM.[1][2]

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA was employed to assess the effect of this compound on the DNA binding activity of RPA.

Objective: To determine if this compound affects the binding of RPA to single-stranded and double-stranded DNA.

Methodology:

-

Probe Preparation:

-

Single-stranded and double-stranded DNA oligonucleotides (30-mer) were end-labeled with a radioactive or fluorescent tag.

-

-

Binding Reaction:

-

Purified RPA was pre-incubated with varying concentrations of this compound (ranging from 25 µM to 400 µM) or DMSO as a control.[2]

-

The labeled DNA probe was then added to the protein-inhibitor mixture and incubated to allow for binding.

-

-

Electrophoresis:

-

The reaction mixtures were resolved on a native polyacrylamide gel. The gel matrix separates the protein-DNA complexes from the free DNA probe based on their size and charge.

-

-

Visualization and Analysis:

Signaling Pathways and Mechanism of Action

This compound exerts its effects by disrupting key protein-protein interactions within the DNA damage response pathway. The following diagrams, generated using the DOT language, illustrate the targeted signaling cascade and the experimental workflow for inhibitor screening.

Caption: Signaling pathway of RPA in the DNA damage response and the inhibitory action of this compound.

Caption: Experimental workflow for the discovery and initial characterization of this compound.

Conclusion

This compound has been identified and characterized as a novel small molecule inhibitor of the RPA70N protein-protein interaction domain. The initial findings demonstrate its ability to specifically disrupt the association of RPA with key DDR proteins like p53 and Rad9, with an IC50 of 10 µM for the RPA-p53 interaction, without impairing the crucial ssDNA binding function of RPA.[1][2] These characteristics highlight this compound as a valuable chemical probe for dissecting the complexities of the DNA damage response and as a lead compound for the development of targeted cancer therapeutics designed to potentiate the effects of DNA-damaging agents. Further studies are warranted to explore its cellular effects in more detail and to evaluate its in vivo efficacy.

References

- 1. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]

NSC15520: A Technical Guide to its Impact on Genomic Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC15520, a small molecule inhibitor of Replication Protein A (RPA), has emerged as a significant tool for investigating the DNA Damage Response (DDR) and its role in maintaining genomic stability. By specifically targeting the N-terminal domain of the RPA70 subunit (RPA70N), this compound disrupts critical protein-protein interactions essential for the proper functioning of the DDR, particularly the ATR-Chk1 signaling cascade. This targeted inhibition leads to the destabilization of replication forks, an increase in DNA damage markers such as γH2AX, and sensitization of cancer cells to genotoxic agents. This technical guide provides an in-depth overview of the core mechanisms of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts in the field of oncology.

Introduction to Genomic Stability and the Role of RPA

Genomic stability is paramount for cellular homeostasis and is maintained by a complex network of DNA repair and cell cycle checkpoint pathways, collectively known as the DNA Damage Response (DDR).[1][2][3] A central player in the DDR is Replication Protein A (RPA), a heterotrimeric protein complex that binds to single-stranded DNA (ssDNA) intermediates that arise during DNA replication, repair, and recombination.[4][5] The 70 kDa subunit of RPA (RPA70) contains a critical N-terminal domain (RPA70N) that serves as a docking platform for various DDR proteins, including ATRIP (ATR-Interacting Protein), p53, and Rad9.[4][5] These interactions are crucial for the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase, a master regulator of the response to replication stress and DNA damage.[4][6]

This compound: A Specific Inhibitor of RPA70N Protein-Protein Interactions

This compound, also known as fumaropimaric acid, was identified through high-throughput screening as a small molecule inhibitor that specifically targets the protein-protein interaction domain of RPA70N.[4][5] Unlike other inhibitors that target the ssDNA binding function of RPA, this compound competitively inhibits the binding of proteins like p53 and Rad9 to the N-terminal domain of RPA70.[4][5] This specific mechanism of action makes this compound a valuable tool to dissect the signaling functions of RPA in the DDR without directly impeding its role in DNA replication and repair.

Quantitative Impact of this compound on Genomic Stability Markers

The inhibition of RPA70N by this compound has profound consequences on cellular responses to DNA damage. While direct quantitative data for this compound's effect on cellular DNA damage markers is still emerging, studies with other inhibitors targeting related pathways provide a strong rationale for its expected impact.

| Parameter | Inhibitor | Cell Line | IC50 / Effect | Reference |

| Inhibition of p53-GST peptide binding to RPA | This compound | In vitro | 10 µM | [4][5] |

| Inhibition of RAD51 foci formation | CAM833 | U2OS | 6 µM | [7] |

| Inhibition of RAD51 foci formation | B02-iso | U-2 OS | Inhibition at 10 µM | [8] |

| Increase in γH2AX foci formation | CAM833 | U2OS | ~4-fold increase at 50 µM | [7] |

| Increase in γH2AX foci formation | B02-iso | U-2 OS | Increased foci with 10 µM B02-iso + Cisplatin | [8] |

Experimental Protocols

In Vitro RPA-Protein Interaction Assay

Objective: To determine the inhibitory effect of this compound on the interaction between RPA and its binding partners (e.g., p53, Rad9).

Methodology (based on Glatz et al., 2011): [4][5]

-

Protein Expression and Purification: Express and purify recombinant RPA and GST-tagged p53 or Rad9 proteins.

-

Binding Reaction: In a 96-well plate, incubate a fixed concentration of RPA with varying concentrations of this compound.

-

Addition of Binding Partner: Add a fixed concentration of GST-p53 or GST-Rad9 to the wells and incubate to allow for binding.

-

Capture and Detection: Use glutathione-coated plates to capture the GST-tagged protein complexes. Detect the amount of bound RPA using an anti-RPA antibody and a secondary antibody conjugated to a detectable marker (e.g., HRP for colorimetric detection or a fluorophore).

-

Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of RPA binding against the log concentration of the inhibitor.

Immunofluorescence Staining for γH2AX and RAD51 Foci

Objective: To quantify the formation of DNA damage-induced foci (γH2AX and RAD51) in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., U2OS, HeLa) on coverslips and treat with this compound, a DNA damaging agent (e.g., cisplatin, ionizing radiation), or a combination of both for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2AX and/or RAD51 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Image Acquisition and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of foci per nucleus using image analysis software (e.g., ImageJ, CellProfiler).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with this compound for various time points. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The ATR-Chk1 Signaling Pathway and its Inhibition by this compound

Caption: this compound inhibits the ATR-Chk1 DNA damage response pathway.

Experimental Workflow for Assessing Genomic Instability

Caption: Workflow for evaluating this compound's impact on genomic stability.

Conclusion and Future Directions

This compound represents a valuable chemical probe for elucidating the intricate role of RPA in the DNA Damage Response and the maintenance of genomic stability. Its specific mechanism of action, targeting protein-protein interactions at the RPA70N domain, offers a unique advantage for studying the signaling functions of RPA. The expected cellular consequences of this compound treatment, including the induction of DNA damage markers and sensitization to genotoxic agents, underscore its potential as a lead compound for the development of novel anticancer therapies. Future research should focus on comprehensive in-cell target engagement studies, detailed quantitative analysis of its impact on various DNA repair pathways, and in vivo efficacy studies to fully realize the therapeutic potential of targeting the RPA-mediated DNA damage response.

References

- 1. Current understanding of genomic stability maintenancein pluripotent stem cells: Genomic stability maintenance in pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genomic stability during cellular reprogramming: Mission impossible? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Genome-wide siRNA Screen Reveals Diverse Cellular Processes and Pathways that Mediate Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting CDC7 potentiates ATR-CHK1 signaling inhibition through induction of DNA replication stress in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. kar.kent.ac.uk [kar.kent.ac.uk]

- 7. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preliminary Studies on NSC15520 in Cancer Cell Lines: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a technical overview of preliminary studies on NSC15520, a small molecule inhibitor targeting the N-terminal domain of Replication Protein A (RPA). By disrupting critical protein-protein interactions within the DNA Damage Response (DDR) pathway, this compound presents a potential strategy for sensitizing cancer cells to conventional DNA-damaging therapies. This guide outlines the compound's mechanism of action, summarizes available quantitative data, and provides detailed protocols for foundational in vitro experiments, including apoptosis and cell cycle analysis, to evaluate its efficacy in cancer cell lines.

Introduction: Targeting the DNA Damage Response

Cancer cells are often characterized by genomic instability and an increased reliance on DNA Damage Response (DDR) pathways to survive and proliferate despite endogenous replicative stress and the effects of genotoxic therapies.[1] The DDR network is a complex signaling cascade that detects DNA lesions, arrests the cell cycle to allow for repair, and initiates apoptosis if the damage is irreparable.[2] Key proteins in this network have become attractive targets for cancer therapy. One such central protein is Replication Protein A (RPA), a heterotrimeric complex essential for DNA replication, repair, and damage signaling.[3][4]

This compound (also known as Fumaropimaric acid) has been identified as a small molecule that specifically targets the N-terminal domain of the 70 kDa subunit of RPA (RPA70).[5][6] This domain is a critical docking site for numerous proteins involved in the DDR, including p53 and Rad9.[5] By inhibiting these protein-protein interactions, this compound has the potential to disrupt DDR signaling and may act synergistically with DNA-damaging agents.[5][7]

Mechanism of Action of this compound

RPA is the primary eukaryotic single-stranded DNA (ssDNA) binding protein.[3] Upon DNA damage or replication stress, stretches of ssDNA are generated and rapidly coated by RPA. This RPA-ssDNA filament serves as a platform to recruit and activate downstream signaling and repair proteins.[4]

This compound functions by specifically inhibiting protein-protein interactions at the N-terminal domain of RPA70.[5] Studies have shown that it does not interfere with RPA's primary function of binding to ssDNA but rather competitively blocks the binding surface used by other DDR proteins.[5][8] This targeted disruption prevents the robust activation of DNA damage checkpoints and repair processes, potentially leading to increased cell death in cancer cells under genotoxic stress.

Quantitative Data

In Vitro Binding Inhibition

Quantitative high-throughput screening has been performed to assess the inhibitory potential of this compound on RPA70N protein-protein interactions. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of an inhibitor required to reduce a specific biological activity by 50%.

| Target Interaction | Assay Type | IC₅₀ Value (µM) |

| RPA70N - p53 peptide | Competitive Binding Assay | 10 |

| [5][8] |

Cytotoxicity in Cancer Cell Lines

A primary goal of preliminary studies is to determine the cytotoxic effects of this compound across a panel of cancer cell lines. This data is crucial for identifying sensitive cancer types and establishing a therapeutic window. While comprehensive cytotoxic data for this compound is not widely available in published literature, the following table structure should be used to compile results from cell viability assays (e.g., MTT, WST-8).

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ Value (µM) |

| MCF-7 | Breast Cancer | 72 | Data to be determined |

| A549 | Lung Cancer | 72 | Data to be determined |

| U2OS | Osteosarcoma | 72 | Data to be determined |

| HCT116 | Colon Cancer | 72 | Data to be determined |

| OVCAR-3 | Ovarian Cancer | 72 | Data to be determined |

Experimental Protocols and Workflows

The following section details standardized protocols for evaluating the biological effects of this compound on cancer cell lines. A general workflow for compound evaluation is presented first.

Protocol: Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[9] Early in apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI), a nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Materials and Reagents:

-

Annexin V Apoptosis Detection Kit (containing Annexin V conjugate, PI solution, and 10X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Deionized water

-

Treated and untreated cell suspensions

Equipment:

-

Flow cytometer

-

Benchtop centrifuge

-

12 x 75 mm polystyrene/polypropylene tubes

Procedure:

-

Cell Preparation: Harvest both adherent and floating cells from culture. Count cells to ensure a concentration of 1-5 x 10⁶ cells/mL.

-

Washing: Wash cells once with cold PBS, centrifuge at 300-600 x g for 5 minutes, and discard the supernatant.

-

Binding Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[10]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[10]

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V.[10]

-

Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature, protected from light.[10]

-

Second Wash: Add 200 µL of 1X Binding Buffer to the tube, centrifuge at 300-600 x g for 5 minutes, and discard the supernatant.

-

Final Resuspension & PI Staining: Resuspend the cell pellet in 195 µL of 1X Binding Buffer. Add 5 µL of Propidium Iodide Staining Solution immediately before analysis.[10]

-

Analysis: Analyze the samples by flow cytometry. Healthy cells will be Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.[11]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies cellular DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12] PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[13]

Materials and Reagents:

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 3.8 mM sodium citrate in PBS)[13]

-

RNase A solution (e.g., 100 µg/mL in PBS)[14]

-

70% Ethanol, ice-cold

-

Phosphate-Buffered Saline (PBS)

Equipment:

-

Flow cytometer

-

Benchtop centrifuge

-

Vortex mixer

-

12 x 75 mm polystyrene/polypropylene tubes

Procedure:

-

Cell Preparation: Harvest approximately 1 x 10⁶ cells and prepare a single-cell suspension.

-

Washing: Wash cells once with PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.

-

Fixation: While gently vortexing the cell pellet, add 1-5 mL of ice-cold 70% ethanol dropwise to minimize clumping.[14][15]

-

Incubation: Fix cells for at least 30-60 minutes at 4°C. For long-term storage, cells can be kept in ethanol at -20°C.[13][14]

-

Rehydration: Pellet the fixed cells by centrifugation (a higher speed may be required). Wash twice with PBS to remove the ethanol.[14]

-

RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution to degrade RNA, which PI can also bind to.[14][15]

-

PI Staining: Add 400-500 µL of PI staining solution directly to the cell suspension.[14]

-

Final Incubation: Incubate for 5-10 minutes at room temperature, protected from light.[14]

-

Analysis: Analyze the samples by flow cytometry. Use appropriate software to gate out doublets and debris and to model the cell cycle phases based on the linear fluorescence intensity histogram.[14]

Summary and Future Directions

This compound is a promising small molecule inhibitor that targets a key protein-protein interaction node within the DNA Damage Response pathway. Its ability to specifically disrupt the recruitment of DDR factors to the RPA complex without affecting ssDNA binding makes it a valuable tool for chemical biology and a potential lead for therapeutic development.[5][8]

The immediate next steps in the preclinical evaluation of this compound should focus on:

-

Comprehensive Cytotoxicity Screening: Determining the IC₅₀ values across a diverse panel of cancer cell lines to identify sensitive histologies.

-

Synergy Studies: Evaluating the potential of this compound to sensitize cancer cells to standard-of-care DNA-damaging agents like platinum-based compounds or PARP inhibitors.

-

Pharmacokinetic and Pharmacodynamic Studies: If in vitro data is promising, advancing to in vivo models to assess the compound's drug-like properties and efficacy.

The methodologies outlined in this guide provide a foundational framework for conducting these critical preliminary studies.

References

- 1. DNA damage response pathway is a promising therapeutic target for extrachromosomal DNA‐positive tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Telomere-related DNA damage response pathways in cancer therapy: prospective targets [frontiersin.org]

- 3. Targeted inhibition of Replication Protein A reveals cytotoxic activity, synergy with chemotherapeutic DNA-damaging agents, and insight into cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Potent Inhibitor of Replication Protein A Protein-Protein Interactions Using a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (4alpha,8alpha,12alpha,13R,14S)-16-(1-Methylethyl)-17,19-dinoratis-15-ene-4,13,14-tricarboxylic acid | C24H34O6 | CID 73852568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. bosterbio.com [bosterbio.com]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. vet.cornell.edu [vet.cornell.edu]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

In Vitro Function of NSC15520: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC15520 is a small molecule inhibitor that specifically targets the N-terminal domain of the RPA70 subunit of Replication Protein A (RPA). By interfering with RPA's protein-protein interactions, this compound disrupts the DNA damage response (DDR), sensitizing cancer cells to genotoxic agents. This technical guide provides a comprehensive overview of the in vitro functions of this compound, including its mechanism of action, effects on cellular processes, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of RPA

This compound functions as a competitive inhibitor of protein-protein interactions mediated by the N-terminal domain of RPA70 (also known as RPA1). This domain is a crucial hub for the recruitment of various proteins involved in the DNA damage response, including p53 and RAD9.

Key Molecular Interactions:

-

Inhibition of RPA-p53 Interaction: this compound competitively inhibits the binding of a p53-derived peptide to the RPA N-terminal domain with a half-maximal inhibitory concentration (IC50) of 10 μM.[1]

-

Disruption of RPA-Rad9 Interaction: The compound has been shown to inhibit the binding of Rad9 to the same domain on RPA.

-

Selective Inhibition of RPA's DNA Binding Activities: this compound inhibits the binding of RPA to double-stranded DNA (dsDNA) and its helix destabilization activity at concentrations below 100 μM.[1] Importantly, it does not affect the binding of RPA to single-stranded DNA (ssDNA), indicating its specificity for the N-terminal domain and not the primary ssDNA-binding domains.[1]

Quantitative Data Summary

The following table summarizes the known quantitative in vitro data for this compound.

| Parameter | Value | Assay | Source |

| IC50 (RPA-p53 Interaction) | 10 μM | GST pull-down assay with a GST-p53 peptide | [1] |

| Inhibition of RPA dsDNA Binding | < 100 μM | Electrophoretic mobility shift assay (EMSA) | [1] |

Note: There is currently a lack of publicly available data on the cytotoxic IC50 values of this compound in specific cancer cell lines, as well as quantitative data on its effects on cell cycle distribution and apoptosis induction.

In Vitro Cellular Effects

While specific quantitative data is limited, the known mechanism of action of this compound allows for the inference of its likely effects on cancer cells. By inhibiting RPA, a critical component of the DNA damage response, this compound is expected to:

-

Sensitize Cancer Cells to DNA Damaging Agents: Inhibition of RPA can lead to the collapse of stalled replication forks and prevent the proper signaling and repair of DNA damage, thereby enhancing the efficacy of chemotherapeutic agents like cisplatin and etoposide.

-

Induce Cell Cycle Arrest: Disruption of DNA replication and the DNA damage response can trigger cell cycle checkpoints, leading to arrest, particularly in the S and G2/M phases.

-

Promote Apoptosis: The accumulation of unrepaired DNA damage is a potent trigger for programmed cell death (apoptosis).

Further experimental validation is required to quantify these effects in various cancer cell line models.

Signaling Pathway

This compound directly targets the RPA complex, a central player in the DNA damage response. The following diagram illustrates the signaling pathway inhibited by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the in vitro function of this compound.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines and to calculate IC50 values.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of the RPA Pathway

This protocol is for assessing the effect of this compound on the expression and phosphorylation status of proteins in the RPA signaling pathway.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RPA70, anti-phospho-RPA32 (S4/S8), anti-ATR, anti-p53, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as desired. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

This compound is a valuable research tool for studying the in vitro consequences of RPA inhibition. Its specific mechanism of action provides a clear rationale for its potential as a cancer therapeutic, particularly in combination with DNA damaging agents. However, a comprehensive understanding of its cellular effects requires further investigation. Future studies should focus on:

-

Determining the cytotoxic IC50 values of this compound across a panel of cancer cell lines.

-

Quantifying the effects of this compound on cell cycle progression and apoptosis induction.

-

Elucidating the detailed downstream effects of this compound on the RPA signaling pathway through techniques like Western blotting and mass spectrometry.

-

Investigating the potential for synergistic effects when combined with various chemotherapeutic drugs.

The data generated from these studies will be crucial for advancing the preclinical development of this compound and other RPA inhibitors.

References

NSC15520's Involvement in Single-Strand DNA Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Single-stranded DNA (ssDNA) is a critical intermediate in fundamental cellular processes, including DNA replication, recombination, and repair. Replication Protein A (RPA), the primary eukaryotic ssDNA-binding protein, is essential for protecting this ssDNA from degradation and for coordinating the assembly of DNA-processing protein complexes. The small molecule NSC15520 has been identified as a modulator of RPA's function. This technical guide provides an in-depth analysis of this compound's mechanism of action. Contrary to inhibiting direct ssDNA binding, this compound specifically targets the N-terminal domain of the RPA70 subunit. This action blocks crucial protein-protein interactions, thereby disrupting the DNA Damage Response (DDR) signaling cascade that is orchestrated on the RPA-ssDNA filament. This document details the quantitative parameters of this inhibition, the affected signaling pathways, and the experimental protocols used for its characterization.

The Role of Replication Protein A (RPA) in ssDNA Metabolism

RPA is a heterotrimeric complex composed of RPA70, RPA32, and RPA14 subunits. It contains multiple oligonucleotide/oligosaccharide-binding (OB) folds, which allow it to bind ssDNA with very high affinity (in the sub-nanomolar range) and protect it from nucleases.[1][2] Beyond this protective role, the RPA-coated ssDNA filament serves as a dynamic platform for the recruitment and regulation of a multitude of proteins involved in DNA metabolism.[2]

The N-terminal domain of the largest subunit, RPA70 (termed RPA70N), functions as a critical protein-protein interaction hub.[3] Following DNA damage, RPA rapidly coats the exposed ssDNA, and the RPA70N domain then recruits key checkpoint and repair proteins, such as RAD9 and p53, initiating the ATR-dependent signaling cascade to arrest the cell cycle and promote repair.[3][4]

This compound: Mechanism of Action